molecular formula C21H28N2O B12605730 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine CAS No. 918482-13-0

1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine

Cat. No.: B12605730
CAS No.: 918482-13-0
M. Wt: 324.5 g/mol
InChI Key: SJIMQBSEVOYPNU-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine is a compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 4-methoxyphenyl group and a 2-phenylethyl group, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions can yield the desired piperazine derivative . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity . This compound may also interact with other receptors and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-4-(2-phenylethyl)piperazine
  • Ethyl 4-(2-methoxyphenyl)-1-piperazinecarboxylate

Uniqueness

1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable molecule for further research and development.

Biological Activity

1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine is a compound of interest due to its potential pharmacological properties, particularly its interactions with serotonin receptors. This article reviews the biological activity of this compound, focusing on its synthesis, receptor binding affinity, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically starting from piperazine derivatives. The process often includes the following key reactions:

  • Formation of the Piperazine Ring : Utilizing appropriate amines and aldehydes.
  • Alkylation : Introducing the 4-methoxyphenyl and phenylethyl groups via alkylation reactions.

Receptor Binding Affinity

Recent studies have demonstrated that this compound exhibits significant binding affinity for the serotonin 5-HT7 receptor. The following table summarizes its binding affinities compared to other relevant compounds:

CompoundReceptor TypeBinding Affinity (Ki, nM)
This compound5-HT72.6
Other Piperazine Derivatives5-HT1A476

This data indicates that this compound is a potent antagonist of the 5-HT7 receptor, which is involved in various neurological functions and could be targeted for treating mood disorders and other psychiatric conditions .

Potential Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Neurological Disorders : Given its high affinity for the 5-HT7 receptor, it may play a role in treating conditions like depression and anxiety.
  • Cancer Therapy : Some studies have indicated that related piperazine compounds exhibit anti-proliferative effects against cancer cell lines, suggesting potential applications in oncology .

Case Studies

Several case studies have explored the implications of using compounds similar to this compound in clinical settings:

  • Study on Serotonin Receptor Antagonists : A study evaluated the use of various piperazine derivatives in PET imaging, highlighting their utility in visualizing serotonin receptor activity in vivo .
  • Cancer Cell Line Studies : Research demonstrated that related compounds can induce apoptosis in cancer cells by modulating cell cycle regulators such as PARP and caspase pathways .

Properties

CAS No.

918482-13-0

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine

InChI

InChI=1S/C21H28N2O/c1-24-21-9-7-20(8-10-21)12-14-23-17-15-22(16-18-23)13-11-19-5-3-2-4-6-19/h2-10H,11-18H2,1H3

InChI Key

SJIMQBSEVOYPNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)CCC3=CC=CC=C3

Origin of Product

United States

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